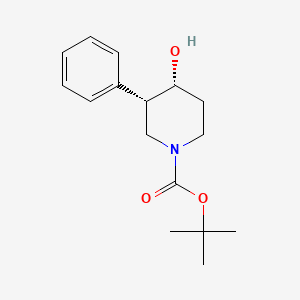

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23NO3. It is a derivative of piperidine, featuring a phenyl group and a tert-butyl group attached to the nitrogen atom, as well as a hydroxyl group on the piperidine ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with benzene and tert-butyl acrylate as starting materials.

Reaction Steps: The process involves multiple steps, including nitration , reduction , and cyclization reactions.

Conditions: The reactions are usually carried out under reflux conditions with appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to control quality and consistency.

Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions, particularly at the phenyl group.

Substitution: Substitution reactions can occur at the piperidine ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of 4-hydroxy-3-phenylpiperidine-1-carboxylate ketone .

Reduction: Formation of 4-hydroxy-3-phenylpiperidine-1-carboxylate alcohol .

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It serves as a building block for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The specific molecular targets and pathways involved depend on the context of its application. For example, in drug development, it may interact with receptors in the central nervous system to produce therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-Phenylpiperidine-4-carboxylate

Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

4-Hydroxy-3-phenylpiperidine

Uniqueness: The presence of the tert-butyl group in cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and biological activity compared to similar compounds without this group.

Biologische Aktivität

Introduction

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This compound exhibits a range of pharmacological effects, which can be attributed to its structural characteristics and interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.35 g/mol

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of hydroxyl and carboxylate functional groups enhances its solubility and potential interaction with various biological targets.

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, demonstrating improved cytotoxicity compared to standard chemotherapy agents like bleomycin. The mechanism involves the activation of apoptotic pathways and cell cycle arrest at the G2/M phase, leading to reduced cell viability in various cancer models .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It is believed to modulate neurotransmitter systems and exhibit antioxidant properties, which can protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where piperidine derivatives have been explored for their ability to inhibit amyloid-beta aggregation and cholinesterase activity .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters and is a target for treating depression and neurodegenerative disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The structural attributes of piperidine derivatives contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes within microbial cells .

Study 1: Anticancer Activity in FaDu Cells

In vitro studies conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of piperidine derivatives found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that the compound may offer protective benefits against neurodegeneration by enhancing cellular antioxidant defenses .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

tert-butyl (3S,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.